![molecular formula C11H20O2 B1416393 (4-Methoxymethylbicyclo[2.2.2]oct-1-yl)-methanol CAS No. 2167066-70-6](/img/structure/B1416393.png)

(4-Methoxymethylbicyclo[2.2.2]oct-1-yl)-methanol

Overview

Description

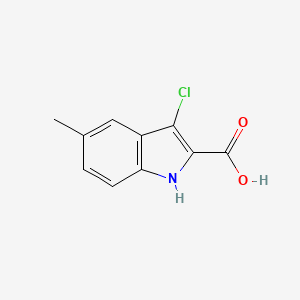

The compound “(4-Methoxymethylbicyclo[2.2.2]oct-1-yl)-methanol” is a bicyclic compound with a methoxymethyl group and a hydroxyl group . Bicyclic compounds are a type of organic compound with two fused rings. They have been used in various fields, including medicinal chemistry .

Molecular Structure Analysis

Bicyclic compounds, such as “(4-Methoxymethylbicyclo[2.2.2]oct-1-yl)-methanol”, have a unique structure with two fused rings . The structure of these compounds can be analyzed using various techniques, including FTIR, NMR, and high-resolution mass spectrometry .

Scientific Research Applications

Catalysis and Surface Site Probing

Methanol, a molecule related to (4-Methoxymethylbicyclo[2.2.2]oct-1-yl)-methanol, has been used to study the surface sites of metal oxide catalysts. Wu et al. (2012) utilized methanol in probing the nature of surface sites of ceria nanocrystals with defined surface planes (Wu et al., 2012).

Synthesis of Chiral Bicyclo[2.2.2]oct-5-en-2-ones

Luo et al. (2008) discussed the synthesis of chiral bicyclo[2.2.2]oct-5-en-2-ones, which are relevant to the structural framework of (4-Methoxymethylbicyclo[2.2.2]oct-1-yl)-methanol. This synthesis utilized carbohydrate-templated asymmetric Diels-Alder reactions (Luo et al., 2008).

Organic Synthesis Methods

Gabriele et al. (2000) explored the synthesis of methoxycarbonyl methylene tetrahydrofurans, which are structurally related to (4-Methoxymethylbicyclo[2.2.2]oct-1-yl)-methanol, through palladium-catalyzed reactions (Gabriele et al., 2000).

Acid-Catalyzed Hydromethoxylation Studies

Research by Vasin et al. (2010) focused on acid-catalyzed hydromethoxylation of tricyclo[4.1.0.02,7]hept-1-yl and 7-methyltricyclo[4.1.0.02,7]hept-1-yl phenyl sulfones. This study contributes to understanding reactions relevant to the (4-Methoxymethylbicyclo[2.2.2]oct-1-yl)-methanol framework (Vasin et al., 2010).

Bidentate Chelation-Controlled Synthesis

Jung et al. (2000) investigated the bidentate chelation-controlled synthesis of α-hydroxy esters, which is relevant to understanding the chemical behavior of (4-Methoxymethylbicyclo[2.2.2]oct-1-yl)-methanol (Jung et al., 2000).

Fluorination and Methanolysis Studies

Stefano et al. (2002) explored the conversion of 6-exo-acetoxybicyclo[2.2.2]octan-2-ones into corresponding hydroxy derivatives via methanolysis, providing insight into reactions involving structures similar to (4-Methoxymethylbicyclo[2.2.2]oct-1-yl)-methanol (Stefano et al., 2002).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This can vary widely depending on the specific compound and its intended use. For example, some compounds might act as inhibitors of certain receptors . Without more specific information, it’s difficult to determine the mechanism of action for “(4-Methoxymethylbicyclo[2.2.2]oct-1-yl)-methanol”.

Safety and Hazards

Future Directions

properties

IUPAC Name |

[4-(methoxymethyl)-1-bicyclo[2.2.2]octanyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-13-9-11-5-2-10(8-12,3-6-11)4-7-11/h12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXNEVZXSDMHMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC12CCC(CC1)(CC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine](/img/structure/B1416311.png)

![Methyl 2-{[2-(2,4-dichlorophenyl)ethyl]amino}acetate](/img/structure/B1416312.png)

amine](/img/structure/B1416313.png)

![2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B1416317.png)

![N-[[2-(Trifluoromethoxy)phenyl]methyl]propan-2-amine](/img/structure/B1416322.png)

amine](/img/structure/B1416323.png)

![2-[(4-Methoxyphenyl)methoxy]acetonitrile](/img/structure/B1416325.png)

![3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1416327.png)

![[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416328.png)